D-Mannono-1,4-lactone

Vue d'ensemble

Description

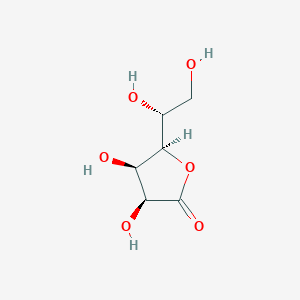

D-Mannono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C6H10O6. It is a white solid that acts as an inhibitor to β-galactosidase of Escherichia coli, providing proof that the furanose form of this sugar contributes to its efficacy . This compound is significant in various biochemical and industrial applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Mannono-1,4-lactone can be synthesized from D-mannose through selective anomeric oxidation. One common method involves the use of bromine and sodium hydrogencarbonate in water at room temperature for 96 hours . Another method includes the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-mannose using environmentally friendly synthetic methodologies. These methods aim to minimize the number of steps and use sustainable approaches to convert D-mannose into this compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: D-Mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using chromium (VI) reagents or DMSO-based oxidizing systems.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-mannonate and other related compounds .

Applications De Recherche Scientifique

Chemical Synthesis

D-Mannono-1,4-lactone serves as an important intermediate in the synthesis of various carbohydrates and related compounds. Notably, it has been utilized in the efficient synthesis of L-ribose through an eight-step process involving cyclization and other chemical transformations. This method highlights the compound's utility in generating valuable sugar derivatives that are essential for nucleic acid synthesis and other biochemical applications .

Synthesis Overview

| Step | Reaction Type | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Cyclization | 94 | Gamma-hydroxyalkoxamate |

| 2 | O-alkylation | - | Mitsunobu conditions |

| 3 | Reduction | - | Sodium amalgam |

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes, particularly β-galactosidase. This property suggests potential therapeutic applications, especially in conditions where enzyme inhibition can be beneficial, such as certain metabolic disorders. The compound's ability to interact with enzymes opens avenues for drug development targeting carbohydrate metabolism.

This compound exhibits various biological activities due to its sugar-like structure. It has been studied for its potential effects on cellular processes, including:

- Metabolic Regulation: Its involvement in metabolic pathways can influence energy production and cellular signaling.

- Antioxidant Properties: Some studies suggest it may exert antioxidant effects, contributing to cellular protection mechanisms against oxidative stress .

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research due to its interaction with biological targets. For instance, docking studies have revealed that this compound can bind effectively to the sucrose active site with low binding energies, indicating potential use in developing anti-diabetic or anti-obesity medications .

Case Study 1: Synthesis of L-Ribose

A notable study demonstrated the conversion of this compound into L-ribose using a series of reactions that included cyclization under Mitsunobu conditions. The efficiency of this synthesis highlights the compound's role as a precursor in carbohydrate chemistry .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was shown to inhibit β-galactosidase effectively. This finding suggests its potential application in therapeutic strategies aimed at regulating enzyme activity in metabolic disorders.

Mécanisme D'action

D-Mannono-1,4-lactone exerts its effects primarily by inhibiting β-galactosidase of Escherichia coli. The furanose form of this sugar is contributory to its efficacy, suggesting that the compound interacts with the enzyme’s active site, preventing the hydrolysis of β-galactosides . This inhibition mechanism is crucial for understanding the compound’s role in various biochemical processes.

Comparaison Avec Des Composés Similaires

D-Glucono-1,5-lactone: Another carbohydrate-based lactone with similar inhibitory properties.

D-Galactono-1,4-lactone: Shares structural similarities and inhibitory functions.

Uniqueness: D-Mannono-1,4-lactone is unique due to its specific inhibition of β-galactosidase and its role in the oxidative metabolism of mannose in certain archaeal species . Its ability to act as a building block for bioactive compounds and its environmentally friendly production methods further distinguish it from other similar compounds .

Activité Biologique

D-Mannono-1,4-lactone is a cyclic sugar lactone derived from D-mannose, which has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its enzymatic interactions, synthesis pathways, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which influences its reactivity and biological interactions. The lactone form is typically more stable than its open-chain counterpart and participates in various biochemical reactions.

Enzymatic Activity

Research indicates that this compound can serve as a substrate for specific enzymes. For instance, studies have shown that it can be hydrolyzed by enzymes from the amidohydrolase superfamily. The hydrolysis of this compound leads to the formation of D-mannonic acid, which is biologically significant due to its role in carbohydrate metabolism.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme | Source | k_cat (s⁻¹) | k_cat/K_m (M⁻¹ s⁻¹) | pH |

|---|---|---|---|---|

| BmulJ_04915 | Burkholderia multivorans | 990 | 8.0 × 10⁶ | 7.1 |

| L-Fucose dehydrogenase | Various bacterial sources | 140 | 1.0 × 10⁵ | 8.3 |

The enzyme BmulJ_04915 has been identified as capable of hydrolyzing this compound with significant catalytic efficiency under physiological conditions .

Synthesis Pathways

This compound has been utilized as an intermediate in the synthesis of other sugars and compounds. Notably, it can be converted into L-ribose through a series of chemical transformations involving cyclization reactions under Mitsunobu conditions. This conversion highlights the compound's utility in synthetic organic chemistry .

Case Study: Synthesis of L-Ribose from this compound

A study demonstrated an efficient eight-step synthesis pathway from this compound to L-ribose:

- Activation : The lactone is activated for nucleophilic attack.

- Cyclization : A gamma-hydroxyalkoxamate undergoes cyclization.

- Deprotection : Protective groups are removed to yield L-ribose.

The key step involved achieving a high yield (>94%) of the O-alkylation product without forming N-alkylation byproducts .

Biological Implications

This compound exhibits potential biological activities beyond its role as a substrate for enzymatic reactions. It has been noted for its lysozyme inhibitory activity , which could have implications in developing antimicrobial agents . This property suggests that this compound may interfere with bacterial cell wall synthesis or stability.

Therapeutic Applications

Given its biochemical properties, this compound could have applications in:

- Antimicrobial therapies : By inhibiting lysozyme activity in pathogens.

- Metabolic studies : As a model compound for studying carbohydrate metabolism and enzyme kinetics.

Propriétés

IUPAC Name |

(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860012, DTXSID201314777 | |

| Record name | Mannono-gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26301-79-1, 10366-82-2 | |

| Record name | D-Mannono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26301-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026301791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannono-gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-MANNONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Y5GMN3J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Mannono-1,4-lactone?

A1: this compound has the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol. [, , ]

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound has been extensively studied using various spectroscopic techniques. Notably, NMR spectroscopy, including 1H and 13C NMR, has been crucial in elucidating its structure and stereochemistry. [, , , ] Mass spectrometry (MS) analysis is also frequently employed to confirm its molecular weight and identify characteristic fragmentation patterns. [, ]

Q3: Can this compound act as a starting material for synthesizing other compounds?

A3: Absolutely. This compound serves as a valuable precursor in numerous chemical syntheses. For instance, it's been utilized in the synthesis of L-ribose [], C-glycosyl compounds [, ], and 2-deoxyisomaltose analogues of acarbose []. Its reactivity makes it a valuable building block for synthesizing diverse carbohydrates and their derivatives.

Q4: Are there any specific reactions where this compound plays a crucial role?

A4: Indeed. One notable reaction is its use in synthesizing L-(+)-muscarine and L-(+)-epimuscarine toluene-p-sulphonates via dichloromethylenation. [] This reaction highlights its versatility in forming complex molecules with potential biological activity.

Q5: How do structural modifications to this compound affect its reactivity?

A5: Structural modifications significantly influence the reactivity of this compound. For example, introducing a double bond at the C-2 and C-3 positions, as seen in 2-acetamido-2,3-dideoxy-D-hex-2-enonolactones, impacts its inhibitory activity against 2-acetamido-2-deoxy-beta-D-glucosidase. [] Similarly, modifications at the C-6 position, such as replacing the hydroxyl group with a bromine atom, affect its reactivity in intramolecular ring closure reactions. [] These examples emphasize the importance of specific functional groups and their spatial arrangement in dictating the compound's chemical behavior.

Q6: Does this compound have any role in bacterial metabolism?

A6: Research indicates that this compound is an intermediate in the L-galactose metabolic pathway of Bacteroides vulgatus, a prevalent gut bacterium. [] The enzyme L-galactonate dehydrogenase (Bvu0222) acts on L-galactonate, oxidizing it to D-tagaturonate, with this compound participating in this metabolic cascade. [] This finding sheds light on the potential role of this compound in gut microbial metabolism and its implications for human health.

Q7: Are there any known interactions between this compound and enzymes?

A7: Yes, studies have revealed that this compound can act as a substrate for mannonate dehydratases, particularly those belonging to the xylose isomerase-like superfamily. [] These enzymes catalyze the dehydration of D-mannontate to 2-keto-3-deoxygluconate. Notably, a mannonate dehydratase from the thermoacidophilic archaeon Thermoplasma acidophilum (TaManD) displayed high specificity towards this compound. [] This enzymatic interaction highlights the compound's role in specific metabolic pathways.

Q8: Are there alternative compounds with similar properties to this compound?

A8: While this compound possesses unique properties, researchers are constantly exploring alternative compounds with comparable reactivity or biological activity. This exploration is particularly relevant in drug discovery, where finding structurally similar compounds with improved pharmacological profiles is crucial. Further research into structural analogues and their biological activities could provide valuable insights into potential substitutes.

Q9: What are some essential tools and resources for conducting research on this compound?

A9: Successful research on this compound requires access to a range of tools and resources. Essential equipment includes high-performance liquid chromatography (HPLC) for separation and purification, NMR spectroscopy for structural analysis, and mass spectrometry for molecular weight determination and identification. [, , ] Access to databases like Semantic Scholar is crucial for staying updated on the latest research findings and identifying potential research avenues. [All citations] Additionally, collaboration with experts in synthetic chemistry, biochemistry, and microbiology can significantly advance research progress.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.